Cas no 22034-13-5 (4-Bromo-2,1,3-benzothiadiazole)
4-Bromo-2,1,3-benzothiadiazole Chemical and Physical Properties
Names and Identifiers
-
- 4-Bromobenzo[c][1,2,5]thiadiazole
- 2,1,3-Benzothiadiazole,4-bromo-
- 4-BROMO-2,1,3-BENZOTHIADIAZOLE
- 4-BROMO-2,1,3-BENZOTHIAZOLE
- 4-bromobenzo[2,1,3]thiadiazole
- 4-bromobenzo<1,2,5>thiadiazole
- 4-Bromo-benzo[1,2,5]thiadiazole
- 4-bromobenzo[c]1,2,5-thiadiazole
- zlchem 1006
- ZLD0472
- KYKBVPGDKGABHY-UHFFFAOYSA-N
- 4-bromo-benz-2,1,3-thiadiazole
- STK015051
- SBB040065
- RP04951
- SY037893
- ZB007006
- 3-(4-bromophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one;4-Bromobenzo[c][1,2,5]thiadiazole
- CS-W018450
- DTXSID10353039
- SCHEMBL432155
- W-206716
- MFCD00614355
- EN300-49445
- I11156
- AKOS000271198
- PD148329
- Z367452128
- 4-bromo-2,1,3-benzothiadiazole, AldrichCPR
- YSZC564
- TS-03068
- CHEMBL2409294
- BCP31286
- FT-0617726
- A815854
- F1918-0061
- 22034-13-5
- DB-000213
- 4-Bromo-2,1,3-benzothiadiazole
-
- MDL: MFCD00614355
- Inchi: 1S/C6H3BrN2S/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H
- InChI Key: KYKBVPGDKGABHY-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC2C1=NSN=2
Computed Properties
- Exact Mass: 213.92000
- Monoisotopic Mass: 213.920031
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 133
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 54
- XLogP3: 2.5
Experimental Properties
- Density: 1.859
- Melting Point: 80 °C
- Boiling Point: 272.2°C at 760 mmHg
- Flash Point: 118.4°C
- Refractive Index: 1.733
- PSA: 54.02000
- LogP: 2.45380
4-Bromo-2,1,3-benzothiadiazole Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P280-P305+P351+P338-P310
- Hazard Category Code: 22
-
Hazardous Material Identification:
- Safety Term:S26;S37/39
- Risk Phrases:R36/37/38
- Storage Condition:Sealed in dry,2-8°C
4-Bromo-2,1,3-benzothiadiazole Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Bromo-2,1,3-benzothiadiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 067499-1g |
4-Bromo-2,1,3-benzothiadiazole |
22034-13-5 | 95% | 1g |
£55.00 | 2022-03-01 | |
| Fluorochem | 067499-5g |
4-Bromo-2,1,3-benzothiadiazole |
22034-13-5 | 95% | 5g |
£150.00 | 2022-03-01 | |
| Fluorochem | 067499-10g |
4-Bromo-2,1,3-benzothiadiazole |
22034-13-5 | 95% | 10g |
£280.00 | 2022-03-01 | |
| Alichem | A019097910-5g |
4-Bromobenzo[c][1,2,5]thiadiazole |
22034-13-5 | 95% | 5g |
$295.00 | 2023-09-02 | |
| Alichem | A019097910-10g |
4-Bromobenzo[c][1,2,5]thiadiazole |
22034-13-5 | 95% | 10g |
$495.00 | 2023-09-02 | |
| Chemenu | CM158476-5g |
4-Bromo-2,1,3-benzothiadiazole |
22034-13-5 | 95% | 5g |
$220 | 2021-06-08 | |
| Chemenu | CM158476-10g |
4-Bromo-2,1,3-benzothiadiazole |
22034-13-5 | 95% | 10g |
$308 | 2021-06-08 | |
| TRC | B686443-50mg |
4-Bromo-2,1,3-benzothiadiazole |
22034-13-5 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B686443-100mg |
4-Bromo-2,1,3-benzothiadiazole |
22034-13-5 | 100mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B686443-500mg |
4-Bromo-2,1,3-benzothiadiazole |
22034-13-5 | 500mg |
$ 185.00 | 2022-06-06 |
4-Bromo-2,1,3-benzothiadiazole Suppliers
4-Bromo-2,1,3-benzothiadiazole Related Literature
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Suguru Ito,Tomohiro Taguchi,Takeshi Yamada,Takashi Ubukata,Yoshitaka Yamaguchi,Masatoshi Asami RSC Adv. 2017 7 16953
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Xuelong Huang,Guichuan Zhang,Cheng Zhou,Shengjian Liu,Jie Zhang,Lei Ying,Fei Huang,Yong Cao New J. Chem. 2015 39 3658
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Jorne Raymakers,Hana Krysova,Anna Artemenko,Jan ?ermák,Shannon S. Nicley,Pieter Verstappen,Sam Gielen,Alexander Kromka,Ken Haenen,Ladislav Kavan,Wouter Maes,Bohuslav Rezek RSC Adv. 2018 8 33276
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H. A. M. van Mullekom,J. A. J. M. Venkemans,E. W. Meijer Chem. Commun. 1996 2163
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Elaine Taylor-Shaw,Enrico Angioni,Neil J. Findlay,Benjamin Breig,Anto R. Inigo,Jochen Bruckbauer,David J. Wallis,Peter J. Skabara,Robert W. Martin J. Mater. Chem. C 2016 4 11499
Additional information on 4-Bromo-2,1,3-benzothiadiazole
4-Bromo-2,1,3-benzothiadiazole (CAS No. 22034-13-5): Properties, Applications, and Market Insights
4-Bromo-2,1,3-benzothiadiazole (CAS No. 22034-13-5) is a highly versatile heterocyclic compound that has garnered significant attention in both academic research and industrial applications. This benzothiadiazole derivative is characterized by its unique molecular structure, which combines a benzene ring fused with a thiadiazole moiety and a bromine substituent at the 4-position. The presence of the bromine atom enhances its reactivity, making it a valuable intermediate in organic synthesis and materials science.
The compound's molecular formula is C6H3BrN2S, and it exhibits a molecular weight of 215.07 g/mol. 4-Bromo-2,1,3-benzothiadiazole is typically a yellow to light brown crystalline solid at room temperature, with a melting point ranging between 120-125°C. Its solubility profile shows moderate solubility in organic solvents such as dichloromethane, chloroform, and dimethyl sulfoxide (DMSO), while being sparingly soluble in water. These physicochemical properties make it particularly useful in various chemical reactions and formulations.
One of the most prominent applications of 4-Bromo-2,1,3-benzothiadiazole is in the field of organic electronics. Researchers have extensively studied its potential as a building block for organic semiconductors, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's electron-deficient nature, attributed to the benzothiadiazole core, facilitates charge transport, making it an ideal candidate for optoelectronic devices. Recent advancements in green energy technologies have further amplified interest in this compound, as scientists explore its role in next-generation solar cells and energy-efficient lighting solutions.
In addition to its electronic applications, 4-Bromo-2,1,3-benzothiadiazole serves as a key intermediate in pharmaceutical research. Medicinal chemists utilize its scaffold to develop novel drug candidates, particularly in areas such as antiviral and anticancer therapies. The bromine atom allows for further functionalization through cross-coupling reactions, enabling the synthesis of diverse molecular libraries for biological screening. This aligns with the growing demand for small molecule drugs in the pharmaceutical industry, where heterocyclic compounds play a pivotal role.
The compound also finds utility in agrochemical research, where it contributes to the development of new pesticides and herbicides. Its structural features can impart specific biological activities, making it a valuable tool for designing crop protection agents. With the global emphasis on sustainable agriculture and reduced environmental impact, researchers are increasingly investigating 4-Bromo-2,1,3-benzothiadiazole derivatives as potential eco-friendly alternatives to conventional agrochemicals.
From a synthetic chemistry perspective, 4-Bromo-2,1,3-benzothiadiazole participates in various palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. These reactions enable the construction of complex molecular architectures, which are essential in materials science and drug discovery. The compound's reactivity has made it a staple in high-throughput screening and combinatorial chemistry, where rapid access to diverse chemical space is crucial.
The market for 4-Bromo-2,1,3-benzothiadiazole has seen steady growth, driven by its expanding applications in multiple industries. Suppliers and manufacturers cater to research institutions, pharmaceutical companies, and electronic material developers. Pricing trends reflect the compound's specialized nature, with purity grades ranging from technical (90-95%) to high-purity (≥98%) for research purposes. Recent market analyses indicate increased demand from Asia-Pacific regions, particularly China and India, where organic electronics and pharmaceutical innovation are rapidly advancing.
Quality control and analytical characterization of 4-Bromo-2,1,3-benzothiadiazole typically involve techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These methods ensure batch-to-batch consistency and verify the absence of impurities that could affect downstream applications. Researchers often inquire about storage conditions for this compound, which should be kept in a cool, dry place away from light to maintain stability over extended periods.
Environmental and safety considerations for 4-Bromo-2,1,3-benzothiadiazole follow standard laboratory chemical handling protocols. While not classified as highly hazardous, proper personal protective equipment (PPE) including gloves and safety glasses should be used when handling the compound. Disposal should comply with local regulations for organic bromine compounds, with particular attention to avoiding environmental contamination. These precautions align with the broader chemical industry's commitment to responsible chemical management and sustainability practices.
Future research directions for 4-Bromo-2,1,3-benzothiadiazole may explore its potential in emerging fields such as molecular electronics and supramolecular chemistry. The compound's ability to participate in non-covalent interactions and self-assembly processes could open new avenues for nanotechnology applications. Additionally, its photophysical properties warrant further investigation for potential use in bioimaging probes or photosensitizers for photodynamic therapy.
For researchers and industry professionals seeking 4-Bromo-2,1,3-benzothiadiazole suppliers, it's essential to verify certificates of analysis and inquire about customization options such as isotopic labeling or bulk quantities. The compound's versatility ensures its continued relevance across multiple scientific disciplines, from fundamental research to commercial applications. As innovation in functional materials and medicinal chemistry progresses, 4-Bromo-2,1,3-benzothiadiazole will likely maintain its position as an important tool in the chemist's arsenal.
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